JNJ 303

IKs inhibitor potency cardiac electrophysiology

JNJ 303 is the industry-reference IKs blocker, offering an IC50 of 64 nM—over 15-fold more potent than chromanol 293B—with a >150-fold selectivity window sparing INa, ICaL, Ito, and IKr at micromolar concentrations. Substituting with alternative IKs inhibitors introduces off-target confounding, invalidating experiments designed to isolate IKs in cardiac repolarization. JNJ 303 is validated in the CAVB dog model for reliable QTc prolongation (+18.5%) and TdP induction under β-adrenergic challenge, providing a translational LQT1 platform. Sold under Janssen Pharmaceutica NV license for research use only.

Molecular Formula C21H29ClN2O4S
Molecular Weight 441.0 g/mol
Cat. No. B7909949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ 303
Molecular FormulaC21H29ClN2O4S
Molecular Weight441.0 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)
InChIKeyOSGIRCJRKSAODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ 303: A High-Potency IKs Blocker for Preclinical Cardiac Safety and LQT1 Modeling


JNJ 303 (CAS 878489-28-2) is a small-molecule inhibitor of the slow delayed rectifier potassium current (IKs), encoded by the KCNQ1/KCNE1 heteromeric channel complex. It demonstrates an IC50 of 64 nM for IKs blockade . Structurally, JNJ 303 is an adamantane-derived sulfonamide (C21H29ClN2O4S, MW 440.98), and is sold under license from Janssen Pharmaceutica NV . Unlike first-generation IKs blockers such as chromanol 293B (IC50 ≈ 1–30 μM) , JNJ 303 exhibits markedly enhanced potency and a selectivity profile that spares major cardiac ion channels at micromolar concentrations .

Why IKs Blocker JNJ 303 Cannot Be Replaced with Less Selective or Less Potent Analogs


Substituting JNJ 303 with another IKs inhibitor (e.g., chromanol 293B, HMR 1556) or a mixed potassium channel blocker introduces significant experimental confounding. JNJ 303's 64 nM IC50 translates to complete channel blockade at sub-micromolar concentrations where many alternative compounds exhibit negligible inhibition . This potency gap means that to achieve the same functional IKs suppression, a user would need to apply alternative compounds at concentrations that engage off-target ion channels (e.g., IKr, INa, ICaL), thereby invalidating experiments designed to isolate the specific role of IKs in cardiac repolarization [1]. Furthermore, the robust, quantifiable QT prolongation and arrhythmia induction profile of JNJ 303 in vivo is established in the CAVB dog model, providing a validated benchmark for LQT1 syndrome mimicry [2] that is not equally characterized for all IKs blockers.

Quantitative Evidence for JNJ 303: Potency, Selectivity, and In Vivo Electrophysiological Impact


JNJ 303 Exhibits Sub-100 nM IKs Blockade, Markedly More Potent than Chromanol 293B

JNJ 303 inhibits the IKs current with an IC50 of 64 nM . This is significantly more potent than the classical IKs blocker chromanol 293B, which exhibits IC50 values ranging from 1 to 30 μM depending on the expression system and species . The 15- to 470-fold difference in potency allows JNJ 303 to be used at substantially lower concentrations, reducing solvent exposure and off-target effects.

IKs inhibitor potency cardiac electrophysiology

JNJ 303 Demonstrates High Selectivity for IKs Over Major Cardiac Ion Channels

JNJ 303 exhibits a clean selectivity profile against a panel of cardiac ion channels. At a concentration of 3.3 μM, it produces no measurable effect on INa, ICa, Ito, or IKr currents . The IC50 values for these off-target channels are >10 μM for ICaL, 12.6 μM for IKr, 11.1 μM for Ito, and >100 μM for IK1 . This contrasts with less selective tools like chromanol 293B, which also blocks the CFTR chloride channel (IC50 = 19 μM) .

IKs selectivity off-target activity cardiac safety

JNJ 303 Induces Quantifiable QTc Prolongation in the CAVB Dog Model, Comparable to Dofetilide

In anesthetized chronic AV block (CAVB) dogs, intravenous administration of JNJ 303 (0.63 mg/kg/10 min) significantly prolonged the corrected QT (QTc) interval from a baseline of 477 ± 53 ms to 565 ± 14 ms (P < 0.02) [1]. This degree of prolongation was noted to be comparable to that induced by the IKr blocker dofetilide, a standard positive control for QT liability studies [1].

QT prolongation in vivo electrophysiology LQT1 model

JNJ 303 Precipitates Ventricular Arrhythmias and Torsades de Pointes in Preclinical Models

JNJ 303 alone increased the arrhythmia score (AS) in CAVB dogs from 1.0 ± 0 to 7.1 ± 6.5, inducing single ectopic beats (n=4) and non-sustained ventricular tachycardia (n=3) [1]. When JNJ 303 was combined with enhanced inotropy (ouabain), the proarrhythmic effect was potentiated, with Torsades de Pointes (TdP) arrhythmias occurring in 4 out of 6 dogs and the AS rising to 20.2 ± 19.0 [1]. In a separate conscious dog study, JNJ 303 infusion followed by isoproterenol triggered TdP in all four tested animals [2].

arrhythmia Torsades de Pointes proarrhythmia model

Optimal Use Cases for JNJ 303 in Cardiac Safety and Disease Modeling Research


In Vitro Mechanistic Studies of IKs Blockade

Use JNJ 303 at 64 nM to 1 μM in patch-clamp assays on heterologously expressed KCNQ1/KCNE1 channels or isolated cardiomyocytes. Its high potency and >150-fold selectivity window over INa, ICaL, Ito, and IKr ensure that observed prolongation of action potential duration (APD) is solely attributable to IKs inhibition, enabling clean pharmacological dissection of the IKs component in cardiac repolarization.

In Vivo QT Prolongation and Proarrhythmia Assessment

Administer JNJ 303 intravenously (0.63 mg/kg/10 min) in the CAVB dog model to reliably prolong the QTc interval by ~18.5% from baseline [1]. This model can serve as a positive control for IKs-mediated QT liability in comprehensive in vivo cardiovascular safety pharmacology studies, with the option to co-administer ouabain to increase TdP incidence for evaluating antiarrhythmic interventions.

Pharmacological Modeling of Long QT Syndrome Type 1 (LQT1)

Utilize JNJ 303 to mimic the loss-of-function phenotype of KCNQ1 mutations underlying LQT1. The compound induces unprovoked QT prolongation and, upon β-adrenergic challenge (e.g., isoproterenol), reliably triggers Torsades de Pointes [2]. This provides a translational platform for testing novel therapeutic strategies (e.g., IKs activators, gene therapy approaches) aimed at rescuing the LQT1 disease phenotype.

Reference Standard for IKs Inhibitor Screening

Employ JNJ 303 as a benchmark compound when profiling new chemical entities for IKs inhibitory activity. Given its well-characterized IC50 (64 nM) and selectivity profile , JNJ 303 provides a reliable comparator for establishing relative potency and selectivity of novel IKs blockers or for validating high-throughput fluorescence-based assays (e.g., thallium flux assays) designed to detect IKs channel modulators.

Quote Request

Request a Quote for JNJ 303

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.